

The Molecular Architecture of Photolumazine I: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Photolumazine I	
Cat. No.:	B12379682	Get Quote

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[City, State] – [Date] – A comprehensive technical guide detailing the structure and function of **Photolumazine I**, a key immunomodulatory molecule, has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the molecule's chemical composition, its role in cellular signaling, and the experimental methodologies used for its study.

Core Structure and Chemical Properties

Photolumazine I, chemically identified as 6-(2-carboxyethyl)-7-hydroxy-8-ribityllumazine, is a pteridine derivative that plays a significant role in the activation of Mucosal-Associated Invariant T (MAIT) cells. Its structure is characterized by a lumazine core linked to a ribityl chain and a carboxyethyl group. This unique molecular arrangement is crucial for its biological activity.

Below is a diagram illustrating the chemical structure of **Photolumazine I**.

Chemical structure of **Photolumazine I**.

Quantitative Data

While specific experimental values for bond lengths and angles of **Photolumazine I** are not readily available in the public domain, theoretical values can be derived from computational modeling based on its known chemical structure. Spectroscopic data, crucial for its identification and characterization, are summarized below. Due to the limited availability of



published spectra specifically for **Photolumazine I**, representative data for closely related lumazine derivatives are often used as a reference in its synthesis and identification.

Data Type	Expected Characteristics
¹H NMR	Signals corresponding to the protons of the ribityl chain, the carboxyethyl group, and the aromatic protons of the lumazine core.
¹³ C NMR	Resonances for the carbon atoms in the lumazine ring system, the ribityl side chain, and the carboxyethyl substituent.
Mass Spec.	A molecular ion peak corresponding to the exact mass of Photolumazine I, with characteristic fragmentation patterns.

Experimental Protocols

The synthesis and analysis of **Photolumazine I** involve specialized chemical and analytical techniques. Although a detailed, publicly available protocol for the de novo synthesis of **Photolumazine I** is scarce, its isolation and characterization from biological sources have been documented.

Isolation of Photolumazine I from Bacterial Culture

Photolumazine I can be isolated from the culture supernatants of certain bacteria, such as Mycobacterium smegmatis. A general workflow involves:

- Culturing: Growing the bacteria in a suitable medium.
- Extraction: Separating the bacterial cells from the supernatant, followed by extraction of the supernatant with organic solvents.
- Purification: Utilizing chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to purify **Photolumazine I** from the crude extract.

MAIT Cell Activation Assay



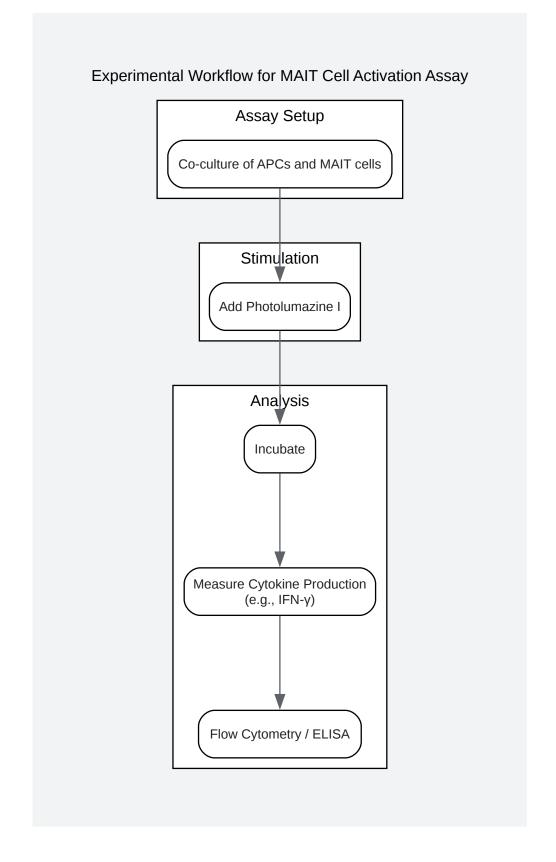




The biological activity of **Photolumazine I** is primarily assessed through its ability to activate MAIT cells. A typical in vitro assay involves:

- Cell Culture: Co-culturing antigen-presenting cells (APCs) with a MAIT cell line or primary MAIT cells isolated from peripheral blood.
- Stimulation: Adding purified **Photolumazine I** to the co-culture.
- Analysis: Measuring MAIT cell activation by quantifying the production of cytokines (e.g., IFN-y) using techniques like ELISA or flow cytometry.





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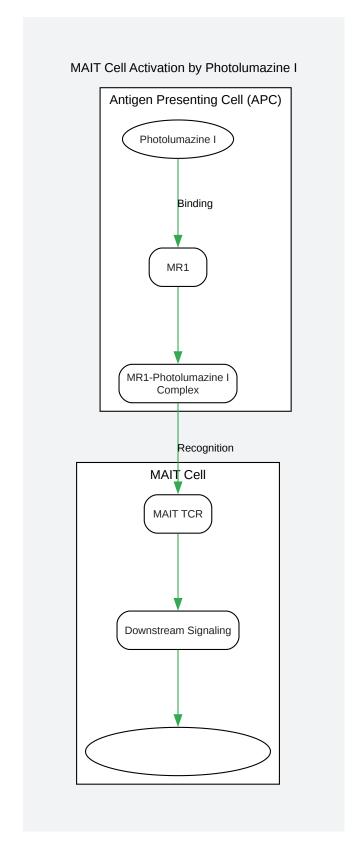
Workflow for MAIT cell activation assay.



Signaling Pathway

Photolumazine I activates MAIT cells through its presentation by the non-polymorphic, MHC-I-related molecule, MR1. The binding of **Photolumazine I** to MR1 on an antigen-presenting cell is a critical first step. This complex is then recognized by the T-cell receptor (TCR) on MAIT cells, initiating a downstream signaling cascade that leads to cellular activation and the release of effector molecules.





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Signaling pathway of MAIT cell activation.







This technical guide provides a foundational understanding of **Photolumazine I**. Further research is warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and detail the intricate signaling pathways it governs. Such efforts will be invaluable for the development of novel therapeutics targeting MAIT cell-mediated immune responses.

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